molecular formula C18H17N3O3S B1682264 VU0152099

VU0152099

Cat. No.: B1682264
M. Wt: 355.4 g/mol
InChI Key: AZOGCTMOKNTHIU-UHFFFAOYSA-N
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Description

VU0152099 is a selective, centrally penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). It was developed through medicinal chemistry optimization of the lead compound VU0010010 to improve physicochemical properties and blood-brain barrier penetration . Key characteristics include:

  • Mechanism: Enhances acetylcholine (ACh) efficacy at M4 by increasing receptor affinity and coupling efficiency without intrinsic agonist activity .
  • Potency: EC₅₀ of 380–403 nM for rat M4, with a 30–70-fold leftward shift in ACh concentration-response curves .
  • Selectivity: No activity at other mAChR subtypes (M1, M2, M3, M5) or off-target GPCRs, ion channels, or enzymes .
  • Pharmacokinetics: Log P = 3.65, enabling homogeneous dosing solutions and significant brain penetration (brain/plasma AUC ratio = 0.39) after systemic administration .
  • Therapeutic Potential: Reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0152099 involves several steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of automated reactors and continuous flow chemistry techniques to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: VU0152099 primarily undergoes substitution reactions, where various substituents are added to the thieno[3,2-d]pyrimidine core. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like DMSO, bases such as potassium carbonate, and various electrophiles for the substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products: The major product of the synthesis is this compound itself, with the desired functional groups attached to the thieno[3,2-d]pyrimidine core. By-products may include unreacted starting materials and side products from incomplete reactions .

Scientific Research Applications

Scientific Research Applications

1. Cocaine Use Disorder

Research has demonstrated that VU0152099 can significantly affect cocaine-taking behavior in animal models. A study assessed the effects of both acute and repeated administration of this compound in rats trained to choose between intravenous cocaine and a liquid food reinforcer. The findings indicated that this compound produced a dose-dependent suppression of cocaine choice and intake, suggesting its potential as a pharmacotherapy for cocaine use disorder. Notably, the effects were more pronounced with repeated dosing, highlighting its utility in long-term treatment strategies .

2. Mechanistic Insights

The mechanism underlying the effects of this compound involves modulation of dopaminergic signaling pathways. The M4 receptor's activation appears to counteract the reinforcing effects of cocaine without producing rebound effects or lasting changes post-treatment cessation. This characteristic is crucial for developing effective treatments that minimize relapse risk in patients recovering from addiction .

Case Study 1: Acute Administration Effects

In a controlled experiment, rats received varying doses of this compound (0.32 to 5.6 mg/kg) before sessions that measured their preference for cocaine versus food. The results showed a significant reduction in cocaine intake at intermediate doses, indicating a shift in behavior towards food reinforcement over drug reinforcement. This study underscores the potential for this compound to alter addictive behaviors through acute administration .

Case Study 2: Repeated Administration Outcomes

A follow-up study focused on the effects of repeated daily administration (1.8 mg/kg) over seven days. The results indicated that while this compound effectively reduced cocaine preference during treatment, there was no significant rebound effect after treatment ended, suggesting that it could be safely integrated into long-term treatment regimens for addiction without leading to increased drug-seeking behavior post-therapy .

Data Summary

Study Administration Type Dose (mg/kg) Key Findings
Study 1Acute0.32 - 5.6Significant reduction in cocaine choice; dose-dependent effects observed.
Study 2Repeated1.8Sustained reduction in cocaine intake; no lasting rebound effects post-treatment.

Mechanism of Action

VU0152099 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing its affinity for acetylcholine and enhancing the receptor’s response to this neurotransmitter. This modulation of the M4 receptor can influence various signaling pathways in the brain, including those involved in dopaminergic and cholinergic neurotransmission .

Comparison with Similar Compounds

Structural and Functional Analogues

VU0010010 (Parent Compound)

  • Structure: Dimethylamino thienopyridine scaffold .
  • Potency : EC₅₀ = 400 nM for rat M4, 47-fold ACh shift .
  • Limitations : High log P (4.5), poor CNS penetration, and P-gp efflux liability .
  • Role : Served as the scaffold for optimizing VU0152099 and VU0152100 .

VU0152100

  • Structural Difference : 4-Methoxybenzyl substitution (vs. benzo[d][1,3]dioxol-5-ylmethyl in this compound) .
  • Potency : EC₅₀ = 380 nM for rat M4, 70-fold ACh shift .
  • Pharmacokinetics : Superior brain penetration (brain/plasma AUC ratio = 0.86) compared to this compound .
  • Therapeutic Efficacy : Similar in vivo antipsychotic-like activity in rodent models .

LY2033298

  • Structure: 5-Aminothieno[2,3-c]pyridine scaffold .
  • Potency : KB = 200 nM at human M4, but species-dependent efficacy (lower activity at rat M4) .
  • Function : Displays partial agonism in the absence of ACh, unlike this compound .

ML173 and VU0448088

  • ML173 : Optimized for metabolic stability (6-methyl replaced with ether-linked group) but shows species bias (EC₅₀ = 2.4 µM for rat M4 vs. 95 nM for human M4) .
  • VU0448088 : Higher potency (EC₅₀ = 77 nM for human M4) but lacks robust in vivo data compared to this compound .

Comparative Data Table

Compound EC₅₀ (Rat M4) ACh Fold-Shift Log P Brain Penetration (AUC Ratio) Key Advantages Limitations
This compound 403 nM 30x 3.65 0.39 Balanced CNS penetration, no species bias Moderate metabolic stability
VU0152100 380 nM 70x 3.6 0.86 Superior brain exposure Slightly lower solubility
VU0010010 400 nM 47x 4.5 None First-generation tool compound Poor CNS penetration
LY2033298 200 nM* 50x N/A Moderate Partial agonism Species bias, off-target risk
ML173 2.4 µM N/A N/A Limited Improved stability Species bias, low rat potency

*Reported for human M3.

Key Differentiators of this compound

CNS Penetration : Unlike VU0010010, this compound achieves therapeutic brain concentrations due to optimized log P .

Selectivity: No off-target activity at 15+ CNS GPCRs, unlike LY2033298, which may exhibit partial agonism .

Species Consistency : Retains potency in both human and rat M4, avoiding the species bias seen in ML173 .

Therapeutic Validation : Demonstrated efficacy in reversing psychostimulant-induced behaviors, a benchmark for antipsychotic drug development .

Biological Activity

VU0152099 is a compound recognized for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of addiction and neuropsychiatric disorders. Below, we explore the biological activity of this compound, including its mechanism of action, effects in preclinical studies, and relevant case studies.

This compound operates by enhancing the activity of M4 receptors in the presence of agonists like acetylcholine, without activating the receptor independently. This selective modulation allows for increased receptor responsiveness, which is crucial in therapeutic scenarios where enhancing cholinergic signaling may be beneficial.

Effects on Cocaine Self-Administration

Research has demonstrated that this compound can significantly influence cocaine self-administration behaviors in rats. In a study assessing acute and repeated administration of this compound, it was found that:

  • Acute Administration : Doses ranging from 0.32 to 5.6 mg/kg were administered intraperitoneally. The results indicated a dose-dependent reduction in cocaine choice, with significant behavioral shifts observed at intermediate doses .
  • Repeated Administration : Over seven days of treatment at 1.8 mg/kg/day, this compound produced a progressive suppression of cocaine intake without rebound effects following cessation of treatment. This suggests a potential for long-term modulation of addictive behaviors .

Behavioral Impact

The compound also reversed amphetamine-induced hyperlocomotion in rats, which is indicative of its antipsychotic-like effects. This aligns with hypotheses suggesting that M4 receptor modulation could mimic some benefits seen with broader mAChR agonists .

Data Table: Summary of Key Findings

Study ReferenceDose (mg/kg)Effect on Cocaine Self-AdministrationDuration of EffectNotes
0.32 - 5.6Significant reductionAcuteDose-dependent effects observed
1.8Progressive suppression7 daysNo rebound effect post-treatment
Not specifiedReversal of hyperlocomotionAcutePotential antipsychotic effects

Case Study 1: Cocaine Choice Behavior

In a controlled experiment, rats were trained to self-administer cocaine while being administered this compound at varying doses. The study highlighted that:

  • The compound led to a significant decrease in cocaine choice during sessions.
  • Behavioral analyses indicated a shift towards increased food intake as cocaine intake decreased, suggesting potential therapeutic avenues for treating substance use disorders .

Case Study 2: Comparison with Other PAMs

This compound was compared with another M4 PAM, VU0152100, revealing similar pharmacological profiles but distinct behavioral outcomes based on receptor signaling pathways involved. Both compounds demonstrated high selectivity for M4 over other mAChR subtypes, affirming their potential as targeted therapies .

Q & A

Basic: What are the critical considerations when formulating a research question on VU0152099's pharmacological effects?

A well-constructed research question must be clear, feasible, and directly tied to existing knowledge gaps . Begin by reviewing literature to identify understudied aspects of this compound, such as its selectivity for specific signaling pathways or off-target effects. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example, a question like “Does this compound modulate PLC-β isoforms with equal potency in neuronal vs. non-neuronal tissues?” avoids vagueness and specifies measurable outcomes. Ensure alignment with available methodologies (e.g., receptor binding assays, knockout models) and ethical guidelines for animal/human studies .

Q. Basic: How should researchers conduct a systematic literature review to identify gaps in this compound-related studies?

Use structured keyword searches in databases (PubMed, Scopus) with terms like “this compound AND phospholipase C,” filtering by publication date (e.g., post-2015) to prioritize recent findings. Employ PRISMA guidelines for transparency in study selection and data extraction . Tools like VOSviewer can map co-occurrence networks of terms (e.g., “calcium signaling,” “GPCRs”) to visualize under-explored areas . Critically assess methodological limitations in existing studies, such as small sample sizes or lack of dose-response curves, to define gaps .

Q. Advanced: What experimental design strategies are recommended for comparing this compound's efficacy in vivo versus in vitro models?

Adopt a pre-test/post-test design with control groups to isolate this compound’s effects from confounding variables . For in vitro studies, use primary cell cultures (e.g., hippocampal neurons) to assess PLC-β activation via calcium imaging. For in vivo applications, employ transgenic animal models (e.g., PLC-β1 knockout mice) with behavioral assays (e.g., memory tasks) to correlate molecular and phenotypic outcomes . Ensure statistical power by calculating sample sizes a priori using tools like G*Power and standardizing protocols across replicates .

Q. Advanced: How can researchers methodologically resolve contradictory findings on this compound's receptor binding affinity across studies?

First, conduct reproducibility checks under standardized conditions (e.g., pH, temperature, buffer composition) to rule out technical variability . Compare assay types: radioligand binding (e.g., ³H-labeled this compound) versus functional assays (e.g., IP₁ accumulation). Perform meta-analyses to quantify heterogeneity across studies, using tools like RevMan to calculate pooled effect sizes and I² statistics . If discrepancies persist, propose hypotheses such as tissue-specific isoform expression or allosteric modulation, and test them via site-directed mutagenesis or cryo-EM structural studies .

Q. Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values and Hill coefficients, ensuring curve-fitting software (e.g., GraphPad Prism) accounts for outliers . For multi-dose comparisons, apply mixed-effects ANOVA to handle within-subject variability in longitudinal designs . In cases of non-normal distributions (e.g., skewed calcium flux data), employ nonparametric tests like Kruskal-Wallis with Dunn’s post hoc correction . Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. Advanced: How can cross-disciplinary approaches enhance mechanistic studies of this compound?

Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab experiments to predict this compound’s binding kinetics to PLC-β isoforms . Combine optogenetics with real-time PCR to dissect temporal effects on downstream gene expression . Collaborate with bioinformaticians to analyze omics datasets (e.g., RNA-seq from treated vs. untreated cells) for pathway enrichment, using tools like DAVID or Gene Ontology . Validate findings through orthogonal methods (e.g., CRISPR interference followed by rescue experiments) .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22)

InChI Key

AZOGCTMOKNTHIU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0152099, VU 0152099, VU-0152099

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.